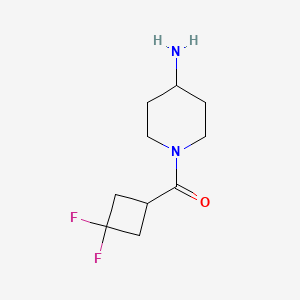
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chloro, difluoromethoxy, and methylthio substituents on the thiophene ring, along with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo various substitution reactions to introduce the chloro, difluoromethoxy, and methylthio groups. The final step usually involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in different chemical interactions, influencing its overall effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-(methoxy)-5-(methylthio)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Methyl 4-chloro-3-(difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylate: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
Methyl 4-chloro-3-(difluoromethoxy)-5-(methylthio)thiophene-2-carboxylate is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the difluoromethoxy group, in particular, can enhance its stability and lipophilicity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7ClF2O3S2 |
|---|---|
Molecular Weight |
288.7 g/mol |
IUPAC Name |
methyl 4-chloro-3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H7ClF2O3S2/c1-13-6(12)5-4(14-8(10)11)3(9)7(15-2)16-5/h8H,1-2H3 |
InChI Key |
YXCOIIWGNJXDHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)
